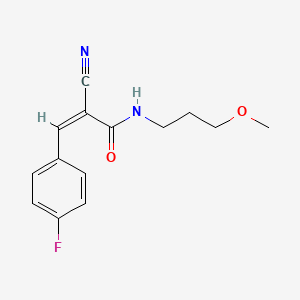
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Mechanism Of Action
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of various types of cancer. By blocking the activity of BTK, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibits the growth and survival of cancer cells, while sparing normal cells.
Biochemical And Physiological Effects
In addition to its antitumor activity, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to enhance the activity of immune cells, which could potentially improve the efficacy of immunotherapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several potential future directions for research on (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of interest is the development of combination therapies that include (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide and other drugs with complementary mechanisms of action. Another area of interest is the exploration of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide's potential in other diseases beyond cancer, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide could lead to the discovery of even more effective therapies.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The yield of the final product is generally high, which makes it suitable for large-scale production.
Scientific Research Applications
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for further development.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-8-2-7-17-14(18)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAPODVTXCPNJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

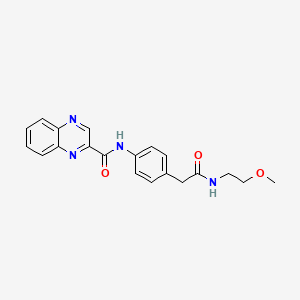
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)
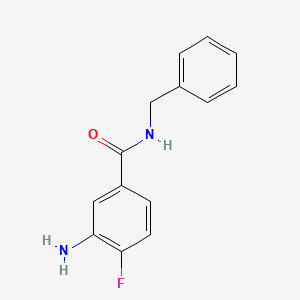
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
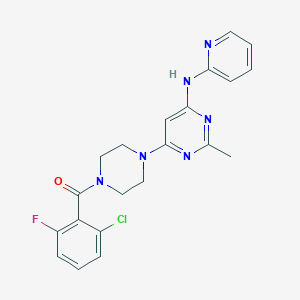
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)
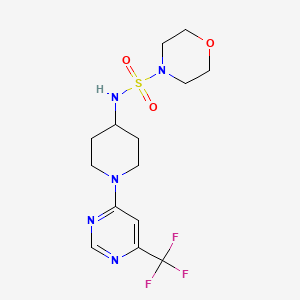
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
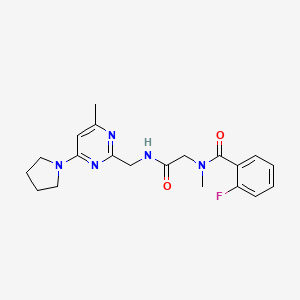
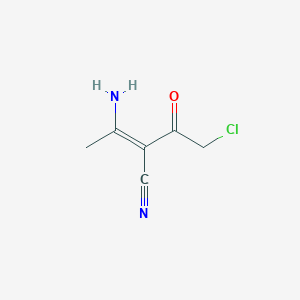
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)
![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)
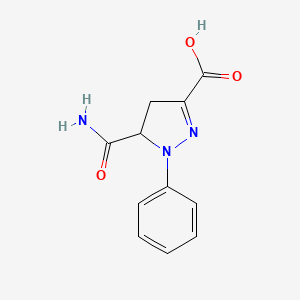
![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)